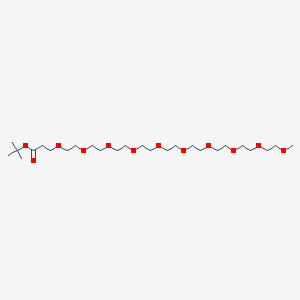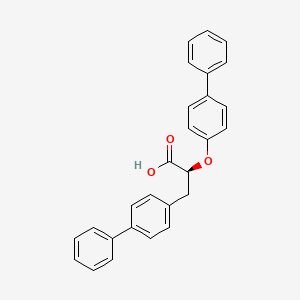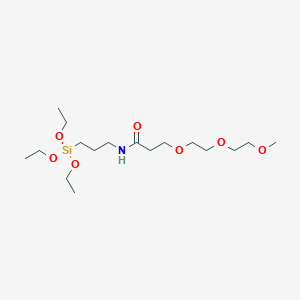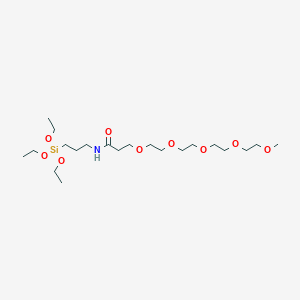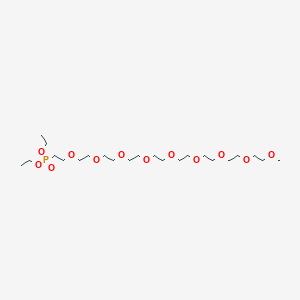
KuFal194
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KuFal194 is a selective DYRK1A inhibitor.
Applications De Recherche Scientifique
- Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design :
- Summary : This paper discusses the development of indole-3-carbonitriles as potential DYRK1A inhibitors, which is significant due to the role of DYRK1A in Down syndrome and Alzheimer's disease. The research focuses on 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid, known as KuFal194, a molecule with poor water solubility, limiting its usage in cellular assays and animal models. The study then explores the design and evaluation of smaller, less lipophilic DYRK1A inhibitors based on KuFal194's structure. The newly designed inhibitors were tested through molecular docking studies and in vitro assays, revealing potential nanomolar inhibitors with submicromolar activity in cell culture assays.
- Authors : Rosanna Meine, W. Becker, Hannes Falke, L. Preu, N. Loaëc, L. Meijer, C. Kunick
- Year : 2018
- Journal : Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry
- Link : Indole-3-Carbonitriles as DYRK1A Inhibitors
Propriétés
Nom du produit |
KuFal194 |
|---|---|
Formule moléculaire |
C16H9IN2O2 |
Poids moléculaire |
388.16 |
Nom IUPAC |
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H9IN2O2/c17-10-6-3-5-9-12-14(19-13(9)10)8-4-1-2-7-11(8)18-15(12)16(20)21/h1-7,19H,(H,20,21) |
Clé InChI |
SDRAETFVRBBLOB-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC2=CC=CC=C2C3=C1C4=C(N3)C(I)=CC=C4)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KuFal-194; KuFal 194; KuFal194 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





